molecular formula C11H14N4O B1359845 2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine CAS No. 1071369-53-3

2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine

货号: B1359845
CAS 编号: 1071369-53-3
分子量: 218.26 g/mol
InChI 键: JQIDNOGDORBKGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1,4-diazepan-1-yl)oxazolo[5,4-b]pyridine, which provides a complete description of its structural features. The nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds, beginning with the substituent group (1,4-diazepan-1-yl) followed by the fused ring system designation. The oxazolo[5,4-b]pyridine core represents a bicyclic structure where an oxazole ring is fused to a pyridine ring at the 5,4-b positions, creating a rigid heterobicyclic framework.

The Chemical Abstracts Service Registry Number for this compound is 1071369-53-3, which serves as a unique identifier in chemical databases worldwide. This registry number enables precise identification of the compound across different chemical information systems and ensures standardized referencing in scientific literature. The Chemical Abstracts Service designation provides unambiguous identification that distinguishes this specific compound from related structural analogs and isomers within the oxazolopyridine family.

Multiple synonyms exist for this compound in chemical databases, including variations in bracket notation and spacing conventions. Alternative representations include "2-(1,4-diazepan-1-yl)oxazolo[5,4-b]pyridine" and "2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine". These nomenclature variations reflect different formatting preferences among chemical databases while maintaining the same structural identity. The consistency of the Chemical Abstracts Service number across these variations ensures accurate compound identification regardless of minor nomenclature differences.

Molecular Formula and Weight: C₁₁H₁₄N₄O and 218.26 grams per mole

The molecular formula C₁₁H₁₄N₄O represents the exact atomic composition of 2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine, indicating eleven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom. This composition reflects the compound's heterocyclic nature, with multiple nitrogen atoms distributed across the diazepane ring and the fused oxazolopyridine system. The presence of four nitrogen atoms is particularly significant, as it contributes to the compound's potential biological activity and chemical reactivity patterns.

The molecular weight is consistently reported as 218.26 grams per mole across multiple chemical databases and suppliers. Some sources report slight variations, such as 218.255 grams per mole, which reflect differences in atomic weight precision used in calculations. These minor variations are within acceptable ranges for molecular weight determinations and do not affect the compound's chemical identity or properties. The molecular weight places this compound in the range typical for small molecule pharmaceutical intermediates and research compounds.

Table 1: Molecular Composition Analysis

Component Number of Atoms Percentage by Mass
Carbon 11 60.55%
Hydrogen 14 6.47%
Nitrogen 4 25.69%
Oxygen 1 7.33%
Total 30 100.04%

The elemental analysis reveals that nitrogen comprises approximately 25.7% of the molecular mass, reflecting the compound's nitrogen-rich character. This high nitrogen content is derived from the four nitrogen atoms present in the diazepane substituent and the oxazolopyridine core structure. The carbon framework represents the largest mass percentage at approximately 60.6%, providing the structural backbone for the heterocyclic system. The relatively low hydrogen percentage of 6.5% indicates a compact, aromatic-rich structure with limited aliphatic character.

Structural Isomerism and Tautomeric Considerations

The structural framework of 2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine presents several considerations regarding potential isomerism and tautomeric behavior. The compound's structure incorporates a seven-membered diazepane ring attached to position 2 of the oxazolo[5,4-b]pyridine system, creating a specific regioisomer within the broader family of diazepane-substituted oxazolopyridines. The 5,4-b fusion pattern of the oxazole to the pyridine ring distinguishes this compound from the alternative 4,5-b isomer, represented by compounds such as oxazolo[4,5-b]pyridine.

Related structural analogs include compounds with different substitution patterns and ring fusion geometries. For example, the 4,5-b isomer system appears in various derivatives, including 2-(trifluoromethyl)oxazolo[4,5-b]pyridine and other substituted variants. The positional isomerism between [5,4-b] and [4,5-b] fusion patterns represents a fundamental structural difference that significantly affects the electronic properties and potential biological activities of these compounds.

The diazepane substituent introduces additional structural complexity through its seven-membered ring conformation. The 1,4-diazepane ring can adopt multiple conformational states due to the flexibility inherent in seven-membered rings, though the attachment to the oxazolopyridine system may restrict some conformational freedom. Research on related compounds, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, has demonstrated that oxazolopyridine systems can exhibit intramolecular proton transfer phenomena and tautomeric behavior. However, the specific structural features of 2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine, particularly the absence of hydroxyl groups and the presence of the diazepane substituent, suggest limited tautomeric possibilities compared to hydroxyl-substituted analogs.

Table 2: Structural Isomer Comparison

Compound Type Fusion Pattern Substituent Molecular Formula
Target Compound [5,4-b] 1,4-Diazepan-1-yl C₁₁H₁₄N₄O
Base Structure [5,4-b] None C₆H₄N₂O
Isomeric Base [4,5-b] None C₆H₄N₂O
Related Analog [4,5-b] Trifluoromethyl C₇H₃F₃N₂O

The structural analysis reveals that the target compound represents a specific regioisomer with unique substitution patterns that distinguish it from other members of the oxazolopyridine family. The combination of the [5,4-b] fusion pattern with the 1,4-diazepane substituent creates a molecular architecture that is distinct from both unsubstituted oxazolopyridines and alternative substitution patterns found in related compounds.

属性

IUPAC Name

2-(1,4-diazepan-1-yl)-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-9-10(13-5-1)16-11(14-9)15-7-2-4-12-6-8-15/h1,3,5,12H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIDNOGDORBKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound with potential pharmacological applications. Its unique structure, featuring a diazepane moiety and an oxazolo-pyridine framework, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₄O
  • CAS Number : 1071369-53-3
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound consists of a diazepane ring attached to an oxazolo[5,4-b]pyridine structure, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolo[5,4-b]pyridine derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line CC50 (µM) Reference Drug Reference Drug CC50 (µM)
HT29 (Colorectal)58.4Cisplatin47.2
A549 (Lung)99.87Fluorouracil381.2
MCF7 (Breast)Not specified--

In a study investigating novel oxazolo[5,4-d]pyrimidines, it was found that certain derivatives exhibited significant cytotoxicity against HT29 cells with a CC50 value of 58.4 µM, indicating a promising therapeutic index compared to traditional chemotherapeutics like cisplatin and fluorouracil .

The proposed mechanisms by which oxazolo[5,4-b]pyridine derivatives exert their anticancer effects include:

  • Inhibition of P-glycoprotein : This may enhance the accumulation of chemotherapeutic agents within cancer cells.
  • Pro-apoptotic activity : Inducing apoptosis through activation of the caspase cascade.
  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.

These mechanisms suggest that compounds like this compound could serve as effective agents in cancer therapy by targeting multiple pathways involved in tumor growth and survival .

Study on Anticancer Properties

A recent study synthesized various oxazolo derivatives and assessed their biological activities against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxic effects and were less toxic to normal human cells compared to established chemotherapeutics .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 2-(1,4-diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine can be contextualized against analogs with variations in:

  • Heterocyclic core (oxazole vs. thiazole, pyridine substitution patterns).
  • Substituents (methyl, nitro, or fluorinated groups).
  • Ring systems (piperazine vs. diazepane).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₂H₁₅N₅O 245.29 1071369-53-3 Oxazole-pyridine core; 1,4-diazepane substitution; high conformational flexibility .
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine C₁₀H₁₂N₄O 204.23 113520-22-2 Smaller piperazine ring (6-membered); reduced flexibility compared to diazepane .
2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine C₁₂H₁₆N₄O 232.29 1035840-54-0 Methyl substitution at position 5; enhanced lipophilicity .
2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine C₁₂H₁₅N₅S 261.35 1172477-71-2 Thiazole replaces oxazole; sulfur atom increases polarizability and H-bond acceptor potential .
2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole C₁₁H₁₄N₆O₂ 262.27 87055-37-6 Nitro group introduces strong electron-withdrawing effects; benzodiazole core .

Key Findings:

Benzodiazole derivatives (e.g., CAS: 87055-37-6) show stronger aromaticity and rigidity, limiting conformational adaptability .

Nitro groups (e.g., CAS: 87055-37-6) increase metabolic stability but may reduce solubility .

Ring System Flexibility :

  • 1,4-Diazepane (7-membered ring) offers greater torsional flexibility than piperazine (6-membered), enabling better adaptation to binding pockets in biological targets .

Synthetic Accessibility :

  • The target compound (CAS: 1071369-53-3) is available from 10+ suppliers , reflecting established synthetic protocols .
  • Thiazolo derivatives (e.g., CAS: 1172477-71-2) have fewer suppliers (2), indicating higher synthetic complexity .

Pharmacological Relevance:

Research Tools and Validation

Key software like SHELXL (for crystallographic refinement) and OLEX2 (for structure solution) are critical in characterizing these compounds . For example, SHELXL’s robustness in handling flexible diazepane rings ensures accurate structural validation .

准备方法

Reaction Scheme and Conditions

  • Starting from 2-amino-5-bromo-3-hydroxypyridine , the key intermediate, the oxazolo[5,4-b]pyridine core is constructed by heating with carboxylic acids or cyclic anhydrides (e.g., 4-cyanobenzoic acid, succinic anhydride) in the presence of polyphosphoric acid (PPA) or polyphosphoric acid ester (PPSE) .
  • Typical reaction temperatures range from 130°C to 200°C.
  • The process involves intramolecular cyclization forming the oxazole ring fused to the pyridine, yielding the oxazolo[5,4-b]pyridine scaffold in high yields (70–93%).

Representative Procedure

  • The amino-hydroxypyridine (0.74 mmol) and acid (1.11 mmol) are heated in PPA (1 g) at 130°C for 2 hours.
  • After cooling, the mixture is neutralized, extracted with dichloromethane, dried, and purified by column chromatography.
  • The product, e.g., 2-(1,4-diazepan-1-yl)oxazolo[5,4-b]pyridine derivatives, is obtained as a solid with melting points around 165°C.

Yields and Purity

  • Yields reported are generally high, around 70–93%.
  • Purification by silica gel chromatography using dichloromethane/methanol mixtures affords pure compounds.
  • Spectroscopic data (IR, ^1H NMR) confirm the formation of the oxazole ring and presence of the diazepane substituent.

Preparation via Nucleophilic Substitution on Chlorinated Oxazolo-Pyrimidines

Synthetic Route

  • Starting from 2,5-diaryloxazolo[4,5-d]pyrimidin-7(6H)-ones, chlorination with trichlorophosphate (POCl3) in the presence of N,N-dimethylaniline produces 7-chloro derivatives.
  • These chlorinated intermediates undergo nucleophilic substitution with 1,4-diazepane or 1-methyl-1,4-diazepane in refluxing dioxane with triethylamine.
  • This sequence yields 7-(1,4-diazepan-1-yl)-substituted oxazolo-pyrimidines, structurally related to the target compound.

Reaction Conditions and Times

Step Reagents/Conditions Time Temperature
Cyclocondensation TEA, THF, r.t., then pyridine reflux 72 h + 10 h r.t. + reflux
Chlorination POCl3, Me2NPh, reflux 3 h Reflux
Nucleophilic substitution 1,4-diazepane, TEA, dioxane reflux 6 h Reflux

Yields and Characterization

  • The final diazepane-substituted products are obtained in moderate to good yields (typically 60–85%).
  • Characterization includes IR (NH stretch 3362–2622 cm^-1), ^1H and ^13C NMR, and LC-MS.
  • Elemental analysis confirms high purity.

Alternative One-Step Cyclization Methods

Recent studies propose a one-step cyclization of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids (e.g., succinic, maleic, glutaric anhydrides) leading to oxazolo[5,4-b]pyridine derivatives incorporating carboxylic acid linkers. This method offers:

  • Mild reaction conditions
  • Shorter reaction times
  • High yields and purity
  • Potential for further functionalization, including diazepane substitution

Optimization of reaction parameters (temperature, solvent, acid catalyst) is crucial to maximize yield and minimize side products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclocondensation with acids 2-amino-5-bromo-3-hydroxypyridine + acids PPA or PPSE, 130–200°C, 2–8 h 70–93 High yield; requires acidic medium
Nucleophilic substitution 7-chloro-oxazolo-pyrimidines + diazepane POCl3 chlorination, then reflux with diazepane 60–85 Multi-step; moderate to good yields
One-step cyclization with anhydrides 3-aminopyridine-2(1H)-one + cyclic anhydrides Acid catalyst, optimized conditions High Newer method; efficient and mild

Research Findings and Analytical Data

  • The cyclocondensation reactions produce oxazolo[5,4-b]pyridine cores confirmed by IR bands around 1600 cm^-1 (C=N stretch) and characteristic ^1H NMR signals for aromatic and diazepane protons.
  • Nucleophilic substitution steps show disappearance of chloro substituent signals and appearance of diazepane NH and methylene signals.
  • Elemental analyses and mass spectrometry consistently confirm the molecular formulas.
  • Optimization studies highlight the importance of temperature control and reagent stoichiometry to avoid side reactions such as over-bromination or ring opening.

常见问题

Q. What are the standard synthetic routes for 2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Cyclization : Reacting 5-amino-2-substituted-[1,3]oxazole-4-carbonitrile derivatives with amidines or aldehydes under reflux in THF or dioxane .
  • Amine coupling : Introducing the 1,4-diazepane moiety via nucleophilic substitution with 1,4-diazepane in refluxing dioxane (6–10 hours) .
  • Sulfonylation : For derivatives, sulfonyl chlorides are reacted in the presence of triethylamine at 105–110°C . Optimization : Yields (71–77%) are maximized by controlling stoichiometry, solvent polarity (e.g., dioxane vs. THF), and reaction duration .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Comprehensive characterization includes:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with shifts for oxazole/diazepane protons typically at δ 7.5–8.5 (aromatic) and δ 2.5–3.5 (diazepane CH2_2) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) align with theoretical values (e.g., C14_{14}H16_{16}N4_4O: calcd. 272.13, found 272.10) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are verified (e.g., ±0.3% deviation from theoretical) .

Q. What intermediates are critical in synthesizing this compound, and how are they stabilized?

Key intermediates include:

  • 7-Amino-oxazolo[5,4-b]pyridine-6-carbaldehydes : Prepared via Vilsmeier-Haack formylation of triazole/oxazole precursors .
  • Sulfonamide derivatives : Stabilized by electron-withdrawing groups (e.g., tosyl) to prevent degradation during diazepane coupling . Storage : Intermediates are stored under inert gas (N2_2) at –20°C to prevent oxidation .

Advanced Research Questions

Q. What computational strategies are employed to predict the pharmacological targets of this compound?

  • Molecular docking : Screens against enzymes like DPP-IV (dipeptidyl peptidase-4) using AutoDock Vina, with binding affinities calculated for diazepane-oxazole motifs .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.5) and blood-brain barrier penetration, critical for CNS-targeted derivatives .

Q. How does structural modification of the diazepane ring affect antimicrobial activity?

  • SAR studies : Replacing 1,4-diazepane with piperazine reduces activity against Gram-positive bacteria (e.g., S. aureus MIC increases from 4 µg/mL to >32 µg/mL) .
  • Electron-deficient substituents : Sulfonyl groups enhance membrane disruption, as shown in time-kill assays .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data (R1_1 < 0.05), while SHELXD solves phases for twinned crystals .
  • OLEX2 integration : Combines structure solution (charge flipping), refinement, and visualization, particularly for disordered diazepane conformers .

Q. How are β-amyloid targeting derivatives of this compound designed for PET imaging?

  • Fluorine-18 labeling : Electrophilic fluorination at the oxazole C5 position using [18^{18}F]F2_2 gas, achieving radiochemical purity >95% .
  • In vivo biodistribution : PET/CT in murine models shows high uptake in amyloid-rich brain regions (SUVmax_{max} 2.8 vs. 0.9 in controls) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。